molecular formula C12H10ClN3O2 B11813702 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11813702
M. Wt: 263.68 g/mol
InChI Key: UZPBVUOPCTUTEQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a chlorophenyl group, and a cyclopropyl group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of azides and alkynes in a cycloaddition reaction, often catalyzed by copper(I) salts. The reaction conditions usually involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete cyclization .

Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture . The uniqueness of this compound lies in its specific combination of the chlorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties.

Similar Compounds

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-cyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18)

InChI Key

UZPBVUOPCTUTEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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